molecular formula C10H16N2O3S B10822888 Epiallobiotin, (+/-)- CAS No. 68225-55-8

Epiallobiotin, (+/-)-

Cat. No.: B10822888
CAS No.: 68225-55-8
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-BHNWBGBOSA-N
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Description

Epiallobiotin, also known as (±)-epiallobiotin, is a stereoisomer of biotin, a water-soluble B-vitamin (vitamin H). It is a compound with significant biochemical importance due to its role in carboxylation reactions. Epiallobiotin has a molecular formula of C10H16N2O3S and a molecular weight of 244.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiallobiotin can be synthesized through the optical resolution of biotin and its stereoisomers. One method involves the Wittig condensation of specific thienoimidazole derivatives followed by debenzylation . The reaction conditions typically involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers.

Industrial Production Methods: Industrial production of epiallobiotin involves microbial synthesis, where specific bacteria are used to produce biotin analogs. The process includes the fermentation of bacteria in a controlled environment, followed by extraction and purification of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Epiallobiotin undergoes various chemical reactions, including:

    Oxidation: Epiallobiotin can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert epiallobiotin into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the epiallobiotin molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of epiallobiotin .

Scientific Research Applications

Epiallobiotin has diverse applications in scientific research, including:

Mechanism of Action

Epiallobiotin exerts its effects by acting as a coenzyme for carboxylase enzymes. It facilitates the transfer of carboxyl groups to specific substrates, playing a crucial role in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The molecular targets include acetyl-CoA carboxylase and pyruvate carboxylase, which are essential for cellular metabolism .

Comparison with Similar Compounds

    Biotin: The parent compound, essential for carboxylation reactions.

    Epibiotin: Another stereoisomer with similar biochemical properties.

    Allobiotin: A stereoisomer with distinct structural differences.

Uniqueness: Epiallobiotin is unique due to its specific stereochemistry, which affects its binding affinity and activity with carboxylase enzymes. This uniqueness makes it a valuable tool in studying enzyme mechanisms and developing biotin-based therapeutics .

Properties

CAS No.

68225-55-8

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9+/m1/s1

InChI Key

YBJHBAHKTGYVGT-BHNWBGBOSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

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